2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized using methods such as the Debus-Radziszewski synthesis, Wallach synthesis, or from the dehydrogenation of imidazolines.
Substitution Reactions: The phenyl group is introduced through substitution reactions using appropriate reagents and conditions.
Amination: The ethanamine group is added through amination reactions, often using amine precursors and catalysts.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a similar core structure.
2-(1H-benzimidazol-2-yl)ethanamine: A related compound with a similar amine group.
1-(1H-benzimidazol-2-yl)ethan-1-amine: Another derivative with a similar structure.
Uniqueness
2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is unique due to the presence of the phenyl group and the ethanamine moiety, which confer specific chemical and biological properties . These structural features may enhance its activity and selectivity in various applications .
Properties
Molecular Formula |
C15H17Cl2N3 |
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Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-(1-phenylbenzimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C15H15N3.2ClH/c16-11-10-15-17-13-8-4-5-9-14(13)18(15)12-6-2-1-3-7-12;;/h1-9H,10-11,16H2;2*1H |
InChI Key |
RMCHSUGCHHSOHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCN.Cl.Cl |
Origin of Product |
United States |
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